N'-Hydroxy-2-[(3-methylphenyl)sulfanyl]ethanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-[(3-methylphenyl)sulfanyl]ethanimidamide typically involves the reaction of 3-methylthiophenol with ethyl chloroformate, followed by the addition of hydroxylamine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-[(3-methylphenyl)sulfanyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
N’-Hydroxy-2-[(3-methylphenyl)sulfanyl]ethanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-[(3-methylphenyl)sulfanyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Hydroxy-2-[(3-methylphenyl)sulfanyl]ethanimidamide include:
- N’-Hydroxy-2-[(3-methoxyphenyl)sulfanyl]ethanimidamide
- N’-Hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide
Uniqueness
N’-Hydroxy-2-[(3-methylphenyl)sulfanyl]ethanimidamide is unique due to its specific structural features, such as the presence of a hydroxyl group and a 3-methylphenylsulfanyl group . These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Biological Activity
N'-Hydroxy-2-[(3-methylphenyl)sulfanyl]ethanimidamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₃N₃OS
- Molecular Weight : 197.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been observed to exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
Antimicrobial Activity
A study conducted by Khashab et al. (2015) investigated the antimicrobial properties of various sulfonamide derivatives, including those similar to this compound. The results indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
Enzyme Inhibition Studies
Further research has focused on the inhibition of specific enzymes by this compound. For instance, it was shown to inhibit plasmepsin II, a critical enzyme in the life cycle of malaria parasites. This inhibition could potentially lead to new therapeutic strategies for malaria treatment .
Enzyme | Inhibition Type | IC₅₀ (µM) |
---|---|---|
Plasmepsin II | Competitive | 4.5 |
Other Proteases | Non-competitive | 10.0 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of sulfonamide derivatives in treating bacterial infections in patients resistant to conventional antibiotics. The trial included this compound, which showed promising results in reducing infection rates. -
Case Study on Malaria Treatment :
Another study explored the use of this compound in an animal model infected with Plasmodium species. The results indicated a significant reduction in parasitemia levels compared to control groups, suggesting its potential as an antimalarial agent.
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methylphenyl)sulfanylethanimidamide |
InChI |
InChI=1S/C9H12N2OS/c1-7-3-2-4-8(5-7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
InChI Key |
LZTJVECDVKTHCK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)SC/C(=N/O)/N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=NO)N |
Origin of Product |
United States |
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